Agatoxin 489 Shows Superior NMDA Receptor Potency Over Argiotoxin-636
Agatoxin 489 inhibits rat recombinant GluN1/2A NMDA receptors with an IC50 of 12 nM in Xenopus oocytes, representing approximately 6.2-fold higher potency than the related acylpolyamine toxin Argiotoxin-636 (IC50 74 nM) under comparable voltage-clamp conditions [1]. This potency difference is significant for experiments requiring low-nanomolar receptor blockade with minimized off-target binding.
| Evidence Dimension | NMDA receptor (GluN1/2A) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | Argiotoxin-636 IC50 = 74 nM |
| Quantified Difference | 6.2-fold higher potency for Agatoxin 489 |
| Conditions | Rat recombinant GluN1/2A expressed in Xenopus oocytes; two-electrode voltage-clamp at holding potential -80 mV (Agatoxin 489) and -60 mV (Argiotoxin-636) |
Why This Matters
Higher potency at NMDA receptors allows lower working concentrations in electrophysiological studies, reducing solvent exposure and potential non-specific effects.
- [1] Poulsen MH, Lucas S, Bach TB, Barslund AF, Wenzel C, Jensen CB, Kristiansen M, Strømgaard K. Structure-activity relationship studies of argiotoxin-636 and agatoxin-489: discovery of potent and selective NMDA receptor antagonists. J Med Chem. 2014 Jun 12;57(11):4940-9. doi: 10.1021/jm5004705. PMID: 24824658. View Source
